[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a combination of a difluorophenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1-ethyl-1H-pyrazole-5-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the pyrazolyl group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-difluorophenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine
- 3-(2,4-difluorophenyl)-1H-pyrazol-5-amine
- 1-ethyl-4-methyl-1H-pyrazol-5-amine
Uniqueness
[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to the specific combination of the difluorophenyl and pyrazolyl groups. This combination allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H15F2N3 |
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Molecular Weight |
251.27 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H15F2N3/c1-2-18-13(3-4-17-18)9-16-8-10-5-11(14)7-12(15)6-10/h3-7,16H,2,8-9H2,1H3 |
InChI Key |
PJJRTFGXPJSGFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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